molecular formula C13H26ClN B1531332 4-(Cyclohexylmethyl)azepane hydrochloride CAS No. 2098018-86-9

4-(Cyclohexylmethyl)azepane hydrochloride

Cat. No.: B1531332
CAS No.: 2098018-86-9
M. Wt: 231.8 g/mol
InChI Key: FOZDQOCGBRKJCE-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN and a molecular weight of 231.8 g/mol It is a hydrochloride salt form of 4-(Cyclohexylmethyl)azepane, which is a seven-membered ring structure containing a nitrogen atom

Scientific Research Applications

4-(Cyclohexylmethyl)azepane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic applications or as a precursor in drug development.

    Industry: It can be used in the production of various chemical products or as an intermediate in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)azepane hydrochloride typically involves the reaction of cyclohexylmethylamine with azepane under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)azepane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylmethyl)piperidine hydrochloride
  • 4-(Cyclohexylmethyl)morpholine hydrochloride
  • 4-(Cyclohexylmethyl)pyrrolidine hydrochloride

Uniqueness

4-(Cyclohexylmethyl)azepane hydrochloride is unique due to its seven-membered ring structure, which distinguishes it from other similar compounds with different ring sizes or substituents

Properties

IUPAC Name

4-(cyclohexylmethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h12-14H,1-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZDQOCGBRKJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclohexylmethyl)azepane hydrochloride
Reactant of Route 2
4-(Cyclohexylmethyl)azepane hydrochloride
Reactant of Route 3
4-(Cyclohexylmethyl)azepane hydrochloride
Reactant of Route 4
4-(Cyclohexylmethyl)azepane hydrochloride
Reactant of Route 5
4-(Cyclohexylmethyl)azepane hydrochloride
Reactant of Route 6
4-(Cyclohexylmethyl)azepane hydrochloride

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